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Compound of Interest

Compound Name: 2-(3,5-Difluorophenyl)phenol
CAS No.: 794586-19-9
Cat. No.: B3033086

Get Quote

Executive Summary

As drug discovery and advanced materials science increasingly rely on precision-engineered
molecular scaffolds, halogenated biphenyls have emerged as privileged structures. 2-(3,5-
Difluorophenyl)phenol (CAS Number: 794586-19-9) is a highly versatile synthetic building
block. Also known by its IUPAC name, 3',5'-difluoro-[1,1'-biphenyl]-2-ol, this compound
integrates a hydrogen-bond donating phenolic moiety with a metabolically robust, lipophilic
difluorophenyl ring. This guide provides an authoritative, in-depth analysis of its
physicochemical profile, structural significance, and a causally validated protocol for its
synthesis.

Physicochemical Profiling

Understanding the baseline quantitative data of 2-(3,5-Difluorophenyl)phenol is critical for
predicting its behavior in chromatographic purification and biological assays.
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Structural Implication

Chemical Name

2-(3,5-Difluorophenyl)phenol

Defines core connectivity.

CAS Registry Number 794586-19-9 Unique universal identifier.
Indicates degree of
Molecular Formula C12H8F20 )
unsaturation (9).
] Low MW, ideal for fragment-
Molecular Weight 206.19 g/mol

based drug design.

Hydrogen Bond Donors

1 (Phenolic -OH)

Facilitates target protein

anchoring.

Hydrogen Bond Acceptors

3 (-OH, 2x -F)

Enhances binding affinity via

dipole interactions.

Structural Significance in Drug Development

The biphenyl-2-ol scaffold is a well-documented pharmacophore with profound implications in

medicinal chemistry. Derivatives of this core have been extensively utilized in the development

of beta-blockers, antifungal agents, and anti-inflammatory therapeutics .

The specific addition of the 3,5-difluoro motif serves two critical mechanistic purposes:

o Metabolic Stability: Cytochrome P450 enzymes frequently oxidize aromatic rings at electron-

rich positions. Fluorine substitution at the 3 and 5 positions sterically and electronically

blocks these metabolic liabilities, increasing the compound's half-life.

 Lipophilicity & BBB Penetration: Biphenyl-2-ol derivatives, such as Honokiol analogs, are

heavily investigated for targeting neuroinflammation (e.g., COX-2 inhibition). The

incorporation of fluorine atoms significantly enhances lipophilicity, facilitating passive

diffusion across the blood-brain barrier (BBB) . Furthermore, these phenolic libraries are

actively screened as potential inhibitors for cutaneous melanoma .

Mechanistic Pathway: Suzuki-Miyaura Cross-

Coupling
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The most efficient and regioselective method for synthesizing 2-(3,5-Difluorophenyl)phenol is
the Suzuki-Miyaura cross-coupling between 2-bromophenol and 3,5-difluorophenylboronic
acid.
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Figure 1: Suzuki-Miyaura catalytic cycle for 2-(3,5-Difluorophenyl)phenol synthesis.
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Self-Validating Experimental Protocol

As a Senior Application Scientist, | emphasize that a robust protocol must not only list steps but
explain the chemical causality behind them while incorporating built-in validation checkpoints.

Experimental Workflow

Reagent Prep Suzuki Coupling Aqueous Workup Silica Gel NMR/LC-MS
& Degassing 80°C, 12h & Extraction Chromatography Validation

Click to download full resolution via product page

Figure 2: Step-by-step experimental workflow for synthesis and validation.

Step-by-Step Methodology & Causality

Reagents Required:

e 2-Bromophenol (1.0 equiv)

3,5-Difluorophenylboronic acid (1.2 equiv)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

Potassium carbonate (K2CO3) (2.0 equiv)

Solvent: 1,4-Dioxane / H20 (4:1 viv)
Step 1: Solvent Degassing
o Action: Sparge the 1,4-Dioxane/H20 mixture with Argon for 15 minutes prior to use.

o Causality: Pd(0) complexes are highly sensitive to molecular oxygen. Oxidation of the active
Pd(0) species to inactive Pd(ll) oxides will prematurely terminate the catalytic cycle, resulting
in stalled reactions and poor yields.

Step 2: Reaction Assembly
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e Action: In a flame-dried Schlenk flask under Argon, combine 2-bromophenol, 3,5-
difluorophenylboronic acid, and K2CO3. Add the degassed solvent, followed by the
Pd(PPh3)4 catalyst. Heat to 80 °C for 12 hours.

o Causality: 2-Bromophenol is selected over 2-chlorophenol because the C-Br bond has a
lower dissociation energy, facilitating easier oxidative addition. The aqueous base (H20 +
K2CO3) is critical; it converts the neutral boronic acid into a negatively charged, highly
nucleophilic trihydroxyboronate complex, which accelerates the transmetalation step.

Step 3: In-Process Validation (Self-Validating Checkpoint)

e Action: At 8 hours, withdraw a 10 uL aliquot, dilute in EtOAc, and perform Thin Layer
Chromatography (TLC) using 20% EtOAc in Hexanes.

» Validation: The disappearance of the 2-bromophenol starting material and the emergence of
a new, UV-active product spot (higher Rf due to the lipophilic difluorophenyl ring) confirms
that the catalytic cycle is actively turning over.

Step 4: Workup and Purification

o Action: Cool to room temperature. Partition the mixture between EtOAc and water. Extract
the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over
anhydrous Na2S04, and concentrate under reduced pressure. Purify via silica gel flash
chromatography.

Step 5: Analytical Confirmation
e Action: Analyze the purified solid via LC-MS and 1H NMR.

» Validation: LC-MS (Electrospray lonization, Negative Mode) must yield a prominent peak at
m/z 205 [M-H]-, confirming the exact mass of the deprotonated product. 1H NMR will
validate the structure by displaying characteristic multiplets for the difluorophenyl protons
(6.8—7.1 ppm) and a broad singlet for the phenolic -OH proton, which will disappear upon
D20 exchange.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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